molecular formula C19H20N4O B2455080 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide CAS No. 862810-16-0

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide

Cat. No.: B2455080
CAS No.: 862810-16-0
M. Wt: 320.396
InChI Key: QEJKHSXYTKBYDU-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine core. This structure is known for its significant pharmacological and therapeutic potential, making it a subject of interest in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide stands out due to its unique structural features that confer specific pharmacological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound for research and development .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-7-8-15(17-12-23-10-4-9-20-19(23)22-17)11-16(13)21-18(24)14-5-2-3-6-14/h4,7-12,14H,2-3,5-6H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJKHSXYTKBYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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